molecular formula C12H5Cl5 B1359915 2,2',3,4,5-Pentachlorobiphenyl CAS No. 55312-69-1

2,2',3,4,5-Pentachlorobiphenyl

Cat. No. B1359915
CAS RN: 55312-69-1
M. Wt: 326.4 g/mol
InChI Key: AIURIRUDHVDRFQ-UHFFFAOYSA-N
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Description

2,2’,3,4,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is also known as 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro- .


Molecular Structure Analysis

The molecular formula of 2,2’,3,4,5-Pentachlorobiphenyl is C12H5Cl5, and its molecular weight is 326.433 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

One study suggests that PCB118 can induce thyroid cell dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells. The study found that higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various chlorinated biphenyls, including 2,2',3,4,5-pentachlorobiphenyl, have been explored. A study by Bergman and Wachtmeister (1977) detailed the preparation of 14C-labelled biphenyls and pentachlorobiphenyls, establishing the structures of these compounds through comparative analysis (Bergman & Wachtmeister, 1977).

Environmental Degradation and Remediation

  • The degradation of 2,2',3,4,5-pentachlorobiphenyl in environmental settings has been a significant focus. He et al. (2009) investigated the reductive dechlorination and biodegradation of this compound using a combination of palladium-coated iron and aerobic bacteria, suggesting potential methods for remediation of PCB-contaminated soil (He et al., 2009).

Plant Metabolism Studies

  • In studies involving plant metabolism, Moza et al. (1976) found that 2,2',3,4,5-pentachlorobiphenyl is more persistent than other chlorobiphenyls in the marsh plant Veronica Beccabunga, highlighting its environmental persistence and potential bioaccumulation risks (Moza et al., 1976).

Chemical and Biological Interactions

  • The interaction of pentachlorobiphenyls with biological systems has been studied, such as the induction of aberrant mitosis in hamster cells by 2,2',3,4,5-pentachlorobiphenyl. Jensen et al. (2000) found a specific disturbance in cell mitosis related to this compound, indicating its potential biological impacts (Jensen et al., 2000).

Tissue Localization and Persistence

  • Brandt et al. (1981) investigated the persistence of various pentachlorobiphenyls in lung parenchyma, revealing that certain structural configurations of chlorobiphenyls have a specific affinity for lung tissue. This study emphasized the importance of in vivo metabolism in understanding the activity of such compounds (Brandt et al., 1981).

Safety And Hazards

2,2’,3,4,5-Pentachlorobiphenyl can cause skin irritation and is harmful if inhaled. It may cause cancer and may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-4-2-1-3-6(8)7-5-9(14)11(16)12(17)10(7)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIURIRUDHVDRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074179
Record name 2,2',3,4,5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,5-Pentachlorobiphenyl

CAS RN

55312-69-1
Record name 2,2',3,4,5-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055312691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GGO0GMYO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
356
Citations
Y Kato, K Haraguchi, T Yamazaki, R Kimura… - Drug metabolism and …, 2005 - ASPET
A relationship between formation of methylsulfonyl (MeSO 2 ) metabolites of 2,2′,4,5,5′-pentachlorobiphenyl (PentaCB) and decrease in serum thyroxine (T 4 ) level was examined in …
Number of citations: 3 dmd.aspetjournals.org
WH Newsome, D Davies - Chemosphere, 1996 - Elsevier
Chlorinated biphenyl methylsulfones and biphenylols were determined in samples of human milk from Canadian donors. Fifty samples containing an average of 10.8 ng g −1 (w/w) of …
Number of citations: 37 www.sciencedirect.com
RJ Letcher, I van Holsteijn, HJ Drenth… - Toxicology and applied …, 1999 - Elsevier
The human placental JEG-3 and JAR choriocarcinoma cell lines have been used as placental models for the study of aromatase (CYP19) activity and endocrine functions. In the present …
Number of citations: 79 www.sciencedirect.com
Y Kato, K Haraguchi, M Kawashima, S Yamada… - Chemico-biological …, 1995 - Elsevier
The effect of methylsulphonyl (MeSO 2 ) metabolites of 2,3′,4′,5-tetrachlorobiphenyl (tetraCB) (IU-70), 2,2′,3′,4′,5-pentachlorobiphenyl (pentaCB) (IU-87), 2,2′,4′,5,5′ -…
Number of citations: 62 www.sciencedirect.com
JB Fisher, RL Petty, W Lick - … Pollution Series B, Chemical and Physical, 1983 - Elsevier
The release of four individual polychlorinated biphenyls (2, 3′, 5-trichlorobiphenyl, 2, 2′, 4, 5′-tetrachlorobiphenyl, 2, 2′, 4, 5, 5′- and 2, 2′, 3′, 4, 5-pentachlorobiphenyl) from …
Number of citations: 36 www.sciencedirect.com
JF Uthe, CJ Musial, RK Misra - Journal of the Association of …, 1988 - academic.oup.com
Analysts participating in a multi-laboratory comparative study were asked to identify 4 chlorobiphenyls (CBs) supplied in neat form, to measure the amounts of these present in spiked …
Number of citations: 27 academic.oup.com
Y Kato, K Haraguchi, K Tomiyasu, H Saito… - Environmental …, 1997 - Elsevier
The effects of eleven 3-methylsulfonyl (3-MeSO 2 )-metabolites of polychlorinated biphenyl (PCB) congeners (which were reported to remain in Swedish mother's milk and Japanese …
Number of citations: 49 www.sciencedirect.com
YM Usman, WL Danbature… - Journal of Chemical …, 2021 - journals.chemsociety.org.ng
Pesticide residues in beans circulating as food commodities in the national markets have been characterized as an environmental hazard due to its persistence and toxicity to both …
Number of citations: 1 www.journals.chemsociety.org.ng
MA Denomme, S Bandiera, I Lambert, L Copp… - Biochemical …, 1983 - Elsevier
Several polychlorinated biphenyl (PCB) isomers and congeners resemble phenobarbitone (PB) in their mode of induction of the hepatic drug-metabolizing enzymes; however, unlike …
Number of citations: 89 www.sciencedirect.com
Y Kato, K Haraguchi, T Shibahara, Y Shinmura… - Chemico-biological …, 2000 - Elsevier
The effects of nine methylsulfonyl (MeSO 2 ) metabolites of tetra-, penta- and hexachlorinated biphenyls (tetra-, penta- and hexaCBs; 20 μmol/kg once daily for 4 days) on the hepatic …
Number of citations: 30 www.sciencedirect.com

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